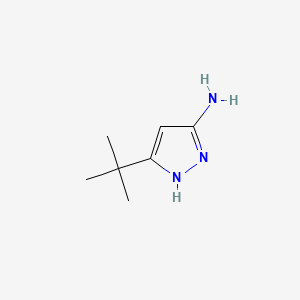
3-Amino-5-tert-butylpyrazole
Cat. No. B1268078
Key on ui cas rn:
82560-12-1
M. Wt: 139.2 g/mol
InChI Key: ZHBXGHWSVIBUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05532377
Procedure details


To 600 g of pivaloyl acetonitrile (compound I), there was added 800 ml of isopropanol. The mixture was heated with stirring, and 288 g of hydrazine hydrate was added dropwise thereto. The mixture was heated with stirring for 3 hours. After completion of the reaction, 400 ml of isopropanol was distilled off under reduced pressure. To the residue, there were added 2000 ml of ethyl acetate and saturated brine. The mixture was stirred and then left to stand for a while. The aqueous layer was removed, and the ethyl acetate layer was washed with saturated brine twice. The ethyl acetate solution was then dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. Subsequently, 2000 ml of n-hexane was added to the residue to precipitate a crystal. The crystal was recovered by filtration and dried. There was obtained 643 g (96.2%) of 3-amino-5-t-butylpyrazole (compound II). Melting point: 74.0° to 75.0° C.





Yield
96.2%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:7][C:8]#[N:9])(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].O.[NH2:11][NH2:12]>C(O)(C)C>[NH2:9][C:8]1[CH:7]=[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])[NH:12][N:11]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)CC#N
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
288 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for 3 hours
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue, there were added 2000 ml of ethyl acetate and saturated brine
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
the ethyl acetate layer was washed with saturated brine twice
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ethyl acetate solution was then dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Subsequently, 2000 ml of n-hexane was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a crystal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystal was recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NNC(=C1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 643 g | |
| YIELD: PERCENTYIELD | 96.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
